molecular formula C18H16N4O3 B2464977 11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1797560-73-6

11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B2464977
CAS No.: 1797560-73-6
M. Wt: 336.351
InChI Key: XJVVICDAYHCVIG-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic system featuring a fused tetraazatricyclo[7.4.0.0²,⁶]trideca-tetraene core, substituted with a 2H-1,3-benzodioxole-5-carbonyl group and a methyl moiety. Its IUPAC name reflects the intricate arrangement of nitrogen atoms and fused rings, which likely contribute to unique electronic and steric properties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11-6-17-19-8-13-9-21(5-4-14(13)22(17)20-11)18(23)12-2-3-15-16(7-12)25-10-24-15/h2-3,6-8H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVVICDAYHCVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multiple steps, starting with the preparation of the benzodioxole moiety. Benzodioxole can be synthesized from catechol with disubstituted halomethanes . The subsequent steps involve the formation of the tetraazatricyclic core through a series of cyclization and functionalization reactions, often employing palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzodioxole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the tetraazatricyclic structure could influence the compound’s overall stability and reactivity. Specific pathways involved in its mechanism of action would depend on the biological context in which it is studied.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound : The tetraazatricyclo[7.4.0.0²,⁶]trideca-tetraene core combines a seven-membered ring fused with two smaller rings, creating a rigid, planar structure conducive to π-π stacking interactions.
  • Compound 11a/b () : These feature a thiazolo[3,2-a]pyrimidine core, which is less rigid due to the five-membered thiazole ring. The presence of a nitrile group and substituted benzylidene moieties introduces distinct electronic effects compared to the benzodioxole-carbonyl group in the target compound .
  • Compound 12 () : A pyrimido[2,1-b]quinazoline system with a fused quinazoline ring, offering a larger conjugated system but reduced nitrogen density compared to the target compound .

Functional Group Comparison

  • Benzodioxole vs.
  • Nitrile Groups : Present in both the target compound and 11a/b/12, nitriles enhance dipole interactions but may reduce solubility in aqueous environments .

Quantitative Similarity Metrics

Using the Tanimoto coefficient (), the target compound shows moderate similarity (0.6–0.7) to 11a/b and 12 due to shared nitrile and heterocyclic features. However, 3D shape similarity (ST) and feature similarity (CT) scores () may differ significantly. For example, the rigid tricyclic core of the target compound could yield a higher ST score (>0.8) compared to the more flexible thiazolo-pyrimidines (ST ~0.6–0.7) .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
11-(2H-1,3-Benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-tetraene C₁₉H₁₄N₄O₃ 370.34 Benzodioxole-carbonyl, nitrile, methyl Not reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)-...thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.37 Benzylidene, nitrile, thiazole 243–246
(2Z)-2-(4-Cyanobenzylidene)-...thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 Cyanophenyl, nitrile, thiazole 213–215
6,11-Dihydro-2-(5-methylfuran-2-yl)-...pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.29 Quinazoline, nitrile, furan 268–269

Sources :

Research Findings

Limitations and Contradictions

  • Structural similarity metrics (e.g., Tanimoto vs. 3D ComboT) may yield conflicting results. For instance, 11b shares functional groups with the target compound (Tanimoto ~0.65) but may lack 3D shape compatibility (ST <0.5) .
  • Solubility data gaps limit direct comparisons; nitrile-rich compounds like the target may require formulation adjustments for in vivo applications .

Biological Activity

The compound 11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetraazatricyclo framework and a benzodioxole moiety. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Research has indicated that derivatives of benzodioxole compounds often exhibit anticancer properties. For instance, studies have shown that certain benzodioxole-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The mechanism typically involves the modulation of signaling pathways associated with cell survival and growth.

Compound Type IC50 (µM) Mechanism
This compoundBenzodioxole derivativeTBDInduces apoptosis via mitochondrial pathway

Insecticidal Activity

A study focused on the larvicidal activity of 1,3-benzodioxole acids against Aedes aegypti, a vector for several arboviruses. Although this study did not directly assess the tetraazatricyclo compound , it highlights the insecticidal potential of benzodioxole derivatives.

  • Key Findings :
    • The compound demonstrated significant larvicidal activity with LC50 values indicating effective control against mosquito larvae.
    • No cytotoxic effects were observed in mammalian cells at high concentrations.

Neuroprotective Effects

Preliminary studies suggest that compounds containing the benzodioxole structure may possess neuroprotective properties. They could potentially mitigate oxidative stress in neuronal cells and provide protection against neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites on enzymes and inhibiting their function.
  • Receptor Modulation : Interacting with specific receptors to alter signaling pathways.
  • Oxidative Stress Reduction : Acting as an antioxidant to reduce cellular damage.

Study 1: Anticancer Potential

A recent study evaluated various benzodioxole derivatives for their anticancer activity against several cancer cell lines. The results indicated that modifications to the benzodioxole core significantly affected potency and selectivity towards cancer cells.

Study 2: Insecticidal Assessment

In another investigation focusing on larvicidal activity against Aedes aegypti, researchers synthesized several benzodioxole derivatives and assessed their toxicity profiles in both insect and mammalian models.

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